![molecular formula C24H32N2O2 B11559127 N'-[(1E)-1-phenylethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11559127.png)
N'-[(1E)-1-phenylethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide
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Overview
Description
N’-[(1E)-1-phenylethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide is a complex organic compound with a unique structure that includes a phenylethylidene group and a trimethylpentanyl-substituted phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-phenylethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide typically involves the condensation of 1-phenylethylidene hydrazine with 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the hydrazide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, including the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-phenylethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced hydrazide derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, especially under basic conditions, to introduce different substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of reduced hydrazides.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N’-[(1E)-1-phenylethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-phenylethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets. The phenylethylidene group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(furan-2-yl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide
- N’-[(1E)-1-(4-Methylphenyl)ethylidene]-2-[4-(2-methyl-2-propanyl)phenoxy]acetohydrazide
Uniqueness
N’-[(1E)-1-phenylethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H32N2O2 |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[(E)-1-phenylethylideneamino]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide |
InChI |
InChI=1S/C24H32N2O2/c1-18(19-10-8-7-9-11-19)25-26-22(27)16-28-21-14-12-20(13-15-21)24(5,6)17-23(2,3)4/h7-15H,16-17H2,1-6H3,(H,26,27)/b25-18+ |
InChI Key |
DXETWKWSVGGLPI-XIEYBQDHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=C(C=C1)C(C)(C)CC(C)(C)C)/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)C(C)(C)CC(C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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